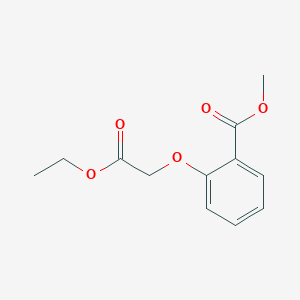

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Descripción general

Descripción

“Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate” is a chemical compound with the CAS Number: 22511-42-8 . It has a molecular weight of 238.24 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of methyl salicylate with ethyl bromoacetate in the presence of anhydrous potassium carbonate . The reaction mixture is refluxed for 24 hours and then cooled to room temperature . The resulting oily residue is extracted with chloroform and washed well with water . The organic layer is dried over anhydrous MgSO4, filtered, and concentrated . The yield of this reaction is reported to be 92% .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H14O5 . The InChI Code for this compound is 1S/C12H14O5/c1-3-16-11(13)8-17-10-7-5-4-6-9(10)12(14)15-2/h4-7H,3,8H2,1-2H3 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Bioactive Precursor Role

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, and related compounds, play a critical role in organic synthesis and serve as bioactive precursors for developing compounds with diverse pharmacological activities. The versatility of such compounds is highlighted by their utility in creating antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral agents. Their significance lies in their function as essential scaffolds for novel bioactive molecule development. As a synthetically versatile substrate, it's utilized as a raw material in preparing medical products, underlining its importance in organic synthesis and the pharmaceutical industry (Farooq & Ngaini, 2019).

Environmental Implications and Biodegradation

The environmental fate and biodegradation of compounds similar to this compound, such as ethyl tert-butyl ether (ETBE), have been extensively studied. These compounds undergo aerobic biodegradation in soil and groundwater, with microorganisms capable of degrading them either as a carbon and energy source or via cometabolism with alkanes. The process involves hydroxylation, leading to various intermediates that indicate the complex interactions between such compounds and environmental biodegradation pathways. This insight is crucial for understanding how similar chemical structures interact with and impact the environment, emphasizing the need for sustainable chemical practices (Thornton et al., 2020).

Antioxidant Activity and Health Implications

Research on antioxidants has gained interest due to their significant implications in health, pharmacy, and food engineering. Various methods, such as the CUPric Reducing Antioxidant Capacity (CUPRAC) assay, have been developed to measure the antioxidant activity of compounds, including those related to this compound. These methods offer insights into the antioxidant capacity and potential health benefits of such compounds, providing a basis for their application in foodstuffs and the management of oxidative stress-associated diseases. The development and validation of these analytical methods are vital for accurately assessing the antioxidant potential and understanding the mechanisms underlying their health benefits (Munteanu & Apetrei, 2021).

Propiedades

IUPAC Name |

methyl 2-(2-ethoxy-2-oxoethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-11(13)8-17-10-7-5-4-6-9(10)12(14)15-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURJYWPXVPKIOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279011 | |

| Record name | Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22511-42-8 | |

| Record name | Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22511-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

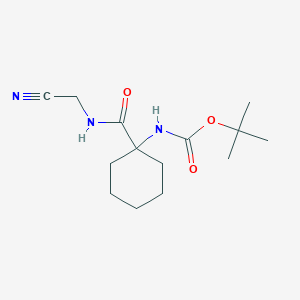

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.